

GDP-D-Mannose Disodium Salt: Structural Analysis, Biosynthesis, and Application Protocols

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Compound of Interest

Compound Name:	GDP-D-mannose disodium salt
CAS No.:	148296-46-2
Cat. No.:	B1496479

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Executive Summary

GDP-D-mannose disodium salt (Guanosine 5'-diphospho-D-mannose disodium salt) is the activated nucleotide sugar donor essential for N-linked glycosylation, O-mannosylation, and GPI-anchor biosynthesis in eukaryotes. As a high-energy glycosyl donor, it serves as the substrate for mannosyltransferases in the endoplasmic reticulum (ER) and Golgi apparatus. This guide provides a technical deep-dive into its physicochemical properties, stability profiles, and validated analytical protocols, designed for researchers in glycobiology and therapeutic protein development.

Part 1: Chemical Identity & Structural Analysis

Chemical Structure & Stereochemistry

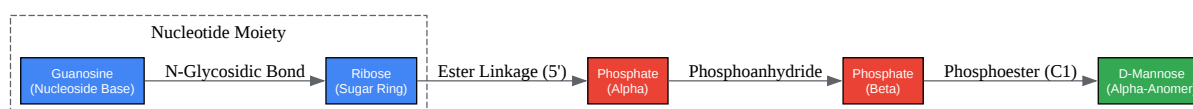
GDP-D-mannose consists of a guanosine nucleoside linked via a pyrophosphate bridge to -D-mannose. The critical structural feature is the

-linkage at the mannose anomeric center (C1), which provides the high thermodynamic potential required for the transfer of the mannosyl residue to growing glycan chains.

- IUPAC Name: Guanosine 5'-(trihydrogen diphosphate), P'-(
-D-mannopyranosyl) ester, disodium salt
- CAS Number: 103301-73-1 (Disodium salt); 3123-67-9 (Free acid)
- Molecular Formula:
- Molecular Weight: 649.30 g/mol

Structural Connectivity Diagram

The following diagram illustrates the connectivity between the Guanosine moiety, the Pyrophosphate bridge, and the Mannose sugar.



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Figure 1: Structural connectivity of GDP-D-Mannose, highlighting the high-energy phosphoanhydride and glycosyl ester bonds.[1][2]

Part 2: Physicochemical Properties & Stability

Physical Characteristics

Property	Specification	Notes
Appearance	White to off-white powder	Hygroscopic; store with desiccant.[3]
Solubility	Water: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> 50 mg/mL	Highly soluble due to disodium salt form.
pH (5% soln)	7.0 - 8.0	Adjusted during manufacturing for stability.
UV Absorption	ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> = 252 nm	Characteristic of Guanosine at neutral pH.

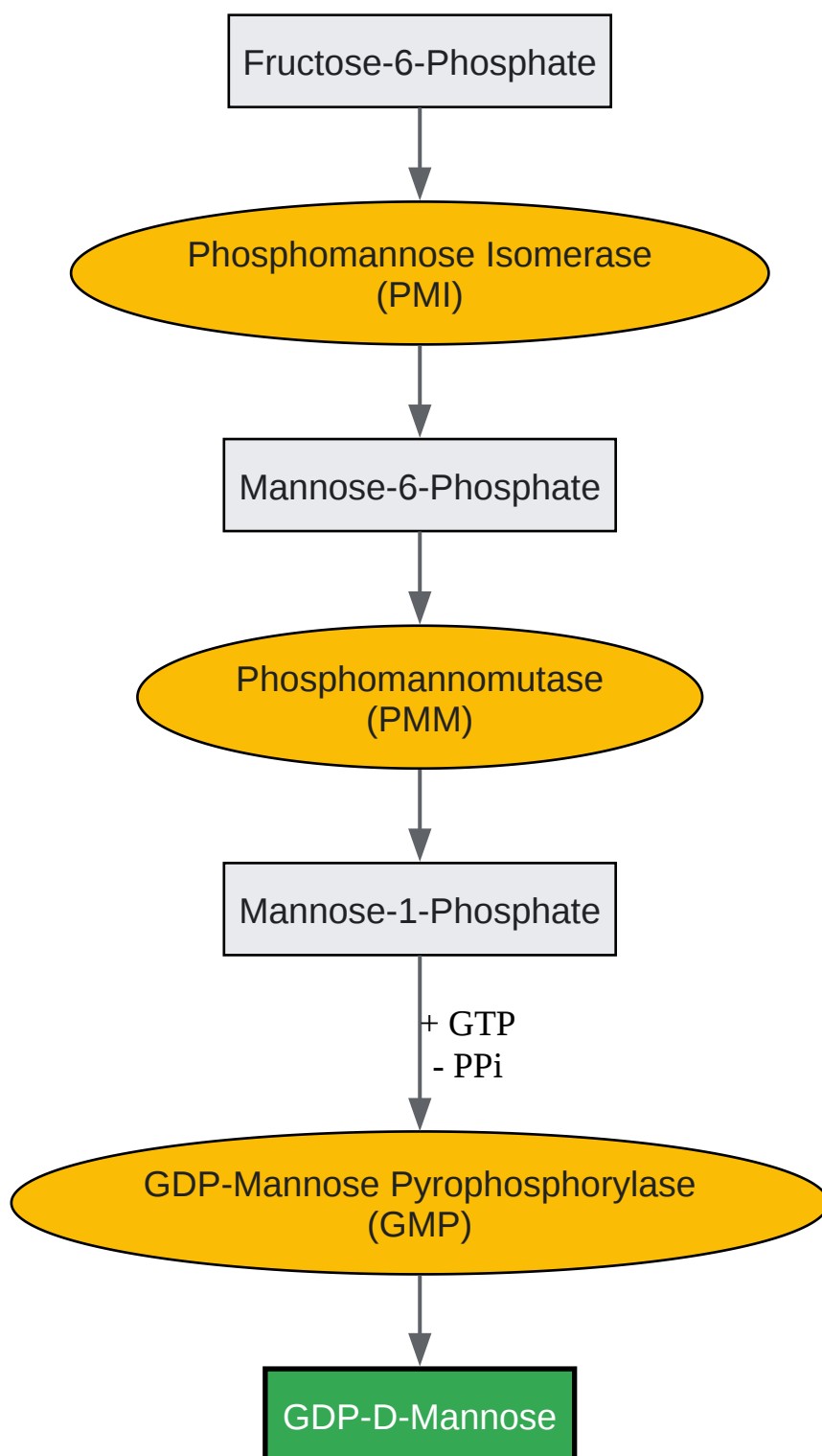
Stability & Degradation Pathways

Critical Insight: The glycosyl-phosphate bond is acid-labile.

- Acidic Conditions (pH < 4): Rapid hydrolysis occurs, cleaving the mannose from the GDP moiety.
- Alkaline Conditions (pH > 9): Promotes degradation of the guanosine ring and potential epimerization.
- Thermal Stability: Stable at -20°C for >2 years. Aqueous solutions degrade significantly after 24 hours at room temperature. Always keep on ice during experiments.

Part 3: Biosynthetic Pathway (In Vivo)

In eukaryotic cells, GDP-Mannose is synthesized from Fructose-6-Phosphate via a conserved three-step cytosolic pathway. This pathway is a primary target for metabolic engineering to increase intracellular pools for glycoengineering.



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Figure 2: The cytosolic biosynthesis of GDP-Mannose.[4] The final step catalyzed by GMP is the committed step.

Part 4: Analytical Characterization Protocols

HPLC Analysis (Ion-Pair Reversed Phase)

Standard C18 columns cannot retain highly polar nucleotide sugars. The use of Triethylammonium Acetate (TEAA) as an ion-pairing agent is mandatory for resolution.

Protocol:

- Column: C18 Analytical Column (e.g., 5 m, 4.6 x 250 mm).
- Mobile Phase A: 100 mM TEAA (pH 7.0).
- Mobile Phase B: 100 mM TEAA (pH 7.0) in 50% Acetonitrile.[5]
- Gradient: 0-10% B over 20 min.
- Detection: UV at 254 nm.
- Expected Retention: GDP-Mannose elutes after GMP but before GDP, typically around 12-15 minutes depending on flow rate (1.0 mL/min).

NMR Characterization ()

Nuclear Magnetic Resonance confirms the identity and anomeric configuration.[6]

- Solvent:
(Deuterium Oxide).
- Key Signals:
 - 8.15 (s, 1H): Guanosine H8.
 - 5.92 (d, 1H): Ribose H1' (Anomeric).
 - 5.53 (dd, 1H): Mannose H1 (Anomeric). The doublet-of-doublets splitting arises from coupling to H2 and the Phosphorus atom (

Hz), confirming the covalent attachment to the phosphate.

Part 5: Applications in Drug Development

Glycoengineering of Therapeutic Proteins

GDP-Mannose is used as a substrate to modify the glycosylation profiles of monoclonal antibodies (mAbs) and recombinant proteins.

- In Vitro Glycosylation: Used with recombinant mannosyltransferases to restore high-mannose structures on proteins produced in non-mammalian hosts.
- Lipid-Linked Oligosaccharide (LLO) Synthesis: Essential precursor for the formation of -PP-Dolichol, the core glycan transferred to proteins in the ER.

Therapeutic Potential[3]

- Congenital Disorders of Glycosylation (CDG): Research is ongoing into using GDP-Mannose or membrane-permeable analogs to treat PMM2-CDG (Type Ia), where the endogenous synthesis of Mannose-1-Phosphate is impaired.

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